molecular formula C19H13F2N3O4 B2498826 N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-52-6

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2498826
CAS No.: 899970-52-6
M. Wt: 385.327
InChI Key: OYSBHXWCNXDHTG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of 1,6-dihydropyridine-3-carboxamide derivatives, which are recognized as valuable scaffolds for developing pharmacologically active agents . The structure incorporates a 6-oxo-1,6-dihydropyridine core, a motif frequently explored in the synthesis of novel bioactive molecules . The molecule is further functionalized with an N-(2,4-difluorophenyl) group, a substitution pattern also seen in other compounds documented in chemical databases , and a 1-(3-nitrobenzyl) moiety. Compounds based on the 6-oxo-1,6-dihydropyridine core have been investigated for their potential to inhibit biological targets relevant to disease pathways. For instance, structurally related N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated in silico as inhibitors of fibroblast growth factor 1 (FGF1), a target involved in tumor cell proliferation and survival . Furthermore, diversity-oriented synthesis studies have established methods for creating libraries of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting their utility in combinatorial chemistry and the search for new therapeutic leads . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSBHXWCNXDHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the nitrobenzyl group: This step might involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the difluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a difluorophenyl boronic acid or halide is coupled with the intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for conditions such as hypertension and angina, similar to other dihydropyridines.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridines act by modulating calcium channels, leading to effects on muscle contraction and neurotransmitter release. The nitro and difluorophenyl groups might enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,4-Difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide R1: 3-Nitrobenzyl; R2: 2,4-Difluorophenyl C20H14F2N3O4 406.35 Nitro group (electron-withdrawing), dual fluorine substitution
N-(4-Carbamoylphenyl)-1-[3-(trifluoromethyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide R1: 3-Trifluoromethylbenzyl; R2: 4-Carbamoylphenyl C22H17F3N3O3 436.39 Trifluoromethyl (lipophilic), carbamoyl (polar)
1-[(4-Chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide R1: 4-Chlorobenzyl; R2: 2,4-Difluorophenyl C20H14ClF2N2O3 406.80 Chlorine (electron-withdrawing), dual fluorine substitution
5-Chloro-N-phenyl-1-[3-(trifluoromethyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide R1: 3-Trifluoromethylbenzyl; R2: Phenyl (5-Cl) C20H14ClF3N2O2 422.79 Chlorine at C5, trifluoromethyl (enhanced lipophilicity)
5-Chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide R1: 2,4-Dichlorobenzyl; R2: 4-Chlorobenzyl C20H14Cl4N2O2 466.15 Multiple chlorine substitutions (high halogen density)

Key Findings:

In contrast, the trifluoromethyl group in compounds and enhances lipophilicity without significantly altering electronic density . Chlorine substituents (e.g., in and ) provide moderate electron withdrawal and increased molecular weight, which may influence pharmacokinetics .

Bioactivity Trends :

  • Compounds with trifluoromethyl groups (e.g., ) are often associated with improved blood-brain barrier penetration due to increased lipophilicity .
  • Multiple halogens (e.g., ) correlate with higher binding affinity in kinase assays but may reduce solubility .

Structural Flexibility :

  • The 2,4-difluorophenyl group in the target compound and offers steric hindrance that may prevent off-target interactions compared to bulkier substituents like 2,4-dichlorobenzyl in .

Biological Activity

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with the CAS number 899970-52-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₃F₂N₃O₄
  • Molecular Weight : 385.3 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a nitrobenzyl group and a difluorophenyl moiety.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable inhibitory effects on various enzymes:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. Compounds with similar structures have shown varying degrees of inhibition. For instance:
    • Compound A (IC₅₀ = 0.07 μM) demonstrated significantly stronger activity compared to acarbose (IC₅₀ = 2.0 μM) .
    • The structure–activity relationship (SAR) suggests that specific substitutions on the benzyl group enhance inhibitory potency.
  • Other Enzymes : Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways related to diabetes and obesity.

Receptor Interactions

The compound may interact with various receptors, modulating signal transduction pathways critical for cellular responses:

  • Nicotinic Acetylcholine Receptors : Some derivatives have shown promise in modulating these receptors, which are involved in neurotransmission and may have implications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar dihydropyridine derivatives have indicated potential efficacy against certain bacterial strains. However, specific data on this compound remains limited.

Case Study 1: Inhibition of α-Glucosidase

A study evaluated various dihydropyridine derivatives for their ability to inhibit α-glucosidase. The findings highlighted:

CompoundIC₅₀ (μM)Relative Potency
This compoundTBDTBD
Acarbose2.0Reference
Compound A0.0730x stronger than acarbose

This data suggests that modifications to the core structure can lead to enhanced biological activity.

Case Study 2: Neuroprotective Effects

In related research, compounds with similar structures were tested for neuroprotective effects in ischemic models. These studies indicated that certain derivatives could reduce neuronal damage post-injury by modulating inflammatory pathways.

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